

# Deutarserine vs. D-serine: A Comparative Pharmacokinetic Analysis

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Compound of Interest		
Compound Name:	Deutarserine	
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A head-to-head examination of the pharmacokinetic profiles of the novel deuterated compound, **deutarserine**, and its parent molecule, D-serine, reveals significant differences in metabolic stability and systemic exposure, with implications for therapeutic potential and safety. This guide provides a comprehensive comparison based on available preclinical and clinical data, detailing the experimental methodologies and visualizing key biological pathways.

**Deutarserine** (formerly CTP-692) is a deuterium-modified version of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The rationale behind the development of **deutarserine** was to improve upon the pharmacokinetic and safety profile of D-serine, which has shown potential in treating conditions like schizophrenia but has been hindered by concerns of renal toxicity at higher doses.[1][3]

## **Executive Summary of Comparative Pharmacokinetics**

Deuteration of D-serine to create **deutarserine** has been shown to significantly enhance its pharmacokinetic profile. Preclinical and Phase 1 clinical studies have demonstrated that **deutarserine** leads to increased plasma exposure and a longer half-life compared to D-serine. [1][4] This improved metabolic stability is a key differentiator, potentially allowing for lower or less frequent dosing and a wider therapeutic window. Furthermore, preclinical data suggests that **deutarserine** has an improved renal safety profile compared to its non-deuterated counterpart.[1][2]



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### **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic parameters of **deutarserine** and D-serine from preclinical and clinical studies.

Table 1: Comparative Pharmacokinetics in Preclinical (Rat) Studies



Parameter	Deutarserine (CTP-692)	D-serine	Fold Increase with Deutarserine	Study Details
Plasma Exposure (AUC)	Increased	Baseline		In vivo rat studies demonstrated greater exposure (AUC) for CTP- 692 compared to a similar dose of D-serine.[1]
Half-life (t½)	Longer	Shorter		CTP-692 showed a longer half-life than corresponding doses of D- serine in vivo.[1]
Brain Exposure	Higher	Lower		Preclinical studies in rats indicated that CTP-692 produces higher brain exposure compared to D- serine.[5]
Renal Safety	No undesirable changes in kidney function markers	Dose-dependent nephrotoxicity	Improved Safety Profile	At doses where D-serine caused substantial nephrotoxicity, CTP-692 did not cause significant changes in serum creatinine and blood urea nitrogen.[4]



Table 2: Comparative Pharmacokinetics in Human Phase 1 Clinical Trials

Parameter	Deutarserine (CTP- 692)	D-serine	Key Findings
Plasma Exposure	Increased	Baseline	In a crossover study with 11 healthy volunteers, CTP-692 demonstrated increased plasma exposure compared to D-serine.[2]
Pharmacokinetic Variability	Low inter-individual variability	Highly variable	CTP-692 was found to have low inter-individual pharmacokinetic variability, in contrast to the highly variable behavior reported for D-serine.[2]
Safety and Tolerability	Well-tolerated	Generally well- tolerated, but with renal safety concerns at high doses	CTP-692 was well- tolerated in single and multiple ascending dose trials, with no signs of renal impairment.[2]

Table 3: Pharmacokinetic Parameters of D-serine from Various Studies



Species	Route of Administrat ion	Dose	T½ (Elimination Half-life)	Oral Bioavailabil ity	Cmax
Rat	Intravenous (IV)	0.1 mmol/kg	108 ± 16 min		
Rat	Oral (PO)			94 ± 27%	
Mouse (Wild-type)	Oral (PO)		1.2 h		
Mouse (DAAO-KO)	Oral (PO)		> 10 h		
Human	Oral (PO)	30, 60, or 120 mg/kg/day	~4 h	Low	Dose- dependent increases in plasma levels. At 120 mg/kg, Cmax is ~500 nmol/mL.[6]

DAAO-KO: D-amino acid oxidase knockout mice, which lack the primary enzyme for D-serine metabolism.

### **Experimental Protocols**

## Preclinical Rat Pharmacokinetic and Safety Study (for Deutarserine vs. D-serine)

- Objective: To compare the pharmacokinetic profile and renal safety of deutarserine (CTP-692) and D-serine in rats.
- Subjects: Male Sprague Dawley rats.
- Administration: Deutarserine and D-serine were administered via intraperitoneal injection.



- Dosing: Various doses were administered to different groups of rats to assess dosedependent effects.
- Sample Collection: Blood samples were collected at multiple time points post-administration to determine plasma concentrations of the compounds. Urine was also collected to monitor markers of kidney function.
- Bioanalysis: Plasma concentrations of deutarserine and D-serine were likely measured using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
- Safety Assessment: Renal safety was evaluated by measuring key markers of kidney function, including serum creatinine and blood urea nitrogen (BUN).[4]
- Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Area Under the Curve (AUC) and elimination half-life (t½) were calculated from the plasma concentrationtime data.

## Human Phase 1 Crossover Study (for Deutarserine vs. D-serine)

- Objective: To compare the pharmacokinetics of a single oral dose of deutarserine (CTP-692) versus D-serine in healthy volunteers.[4]
- Study Design: A crossover study design was employed, where each participant received both deutarserine and D-serine at different times.[2]
- Participants: 11 healthy volunteers.[2]
- Administration: Single oral doses of **deutarserine** and D-serine were administered.
- Sample Collection: Blood samples were collected at predetermined time points before and after drug administration to measure plasma concentrations.
- Bioanalysis: Plasma concentrations of deutarserine and D-serine were quantified using a validated bioanalytical method.

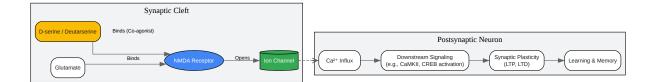


 Pharmacokinetic Analysis: The primary pharmacokinetic parameter of interest was plasma exposure, likely assessed by comparing the AUC of deutarserine and D-serine.

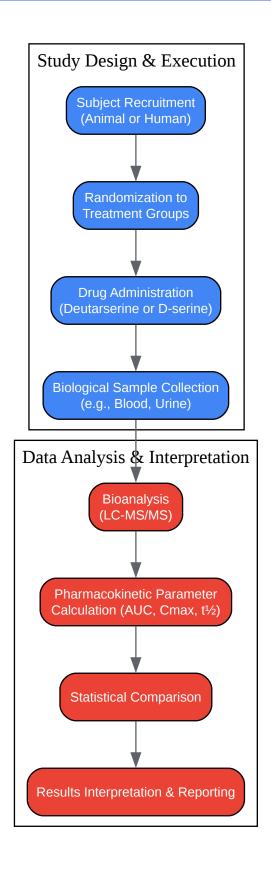
# Visualizations Signaling Pathway of D-serine and Deutarserine

D-serine, and by extension its deuterated form **deutarserine**, acts as a crucial co-agonist at the glycine site of the NMDA receptor, a key player in excitatory neurotransmission in the brain. For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to it. This binding leads to the opening of the receptor's ion channel, allowing an influx of calcium ions (Ca2+) into the neuron. This influx of calcium triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, learning, and memory.









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